molecular formula C9H10F3NO B1403879 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one CAS No. 1357476-66-4

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

Cat. No. B1403879
M. Wt: 205.18 g/mol
InChI Key: CUCGKHLLFAWHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one” is a chemical compound, but there is limited information available about it .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found .

Scientific Research Applications

Organic Synthesis

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one is employed as a trifluoromethyl-containing building block in organic synthesis. Khlebnikov et al. (2018) described its use in the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. This process allows for the generation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing the compound's versatility in the synthesis of complex organic molecules (Khlebnikov et al., 2018).

Materials Science and OLED Applications

The compound finds application in the field of materials science, particularly in the development of Organic Light Emitting Diodes (OLEDs). Huang et al. (2013) explored Pt(II) complexes with spatially encumbered pyridinyl pyrazolate chelates for use in mechanoluminescent and efficient white OLEDs. Their work highlights the photophysical properties and potential application in creating advanced lighting and display technologies (Huang et al., 2013).

Coordination Chemistry

In coordination chemistry, the compound is used in the synthesis of copper(II) chloride adducts. Bonacorso et al. (2003) reported its involvement in the preparation of copper(II) chloride adducts with specific ligands. The study provided insights into the structural characteristics and potential applications of these adducts in various fields, including pharmacology (Bonacorso et al., 2003).

Photoinduced Processes

The compound plays a role in studying photoinduced processes. Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing three types of photoreactions. This research highlights the compound's utility in understanding and harnessing photoinduced chemical reactions for various technological applications (Vetokhina et al., 2012).

Regioselectivity in Chemical Reactions

The compound is pivotal in studies focusing on regioselectivity in chemical reactions. Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's relevance in understanding and controlling the outcomes of chemical reactions (Martins et al., 2012).

Chemical Synthesis and Derivative Studies

Rateb (2011) highlighted the compound's role in the synthesis of pyridine-2(1H)thione/one derivatives, further demonstrating its application in producing a variety of chemical derivatives for diverse applications (Rateb, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-5-6(14)3-4-13-7/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCGKHLLFAWHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=O)C=CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856580
Record name 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

CAS RN

1357476-66-4
Record name 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (800 mg, 3.88 mmol) in NH4OH (8 mL, 205 mmol) was stirred at 90° C. for 1 h. Then the mixture was concentrated, triturated with MeOH (20 mL) and filtered. The filtrate was concentrated and purified by silica column chromatography (DCM/MeOH=9:1). All fractions found to contain product by TLC (DCM/MeOH=9:1, Rf=0.2) were combined and concentrated to yield a yellow oil of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one (700 mg, 2.90 mmol, 74.7% yield): 1H NMR (400 MHz, CD3OD): δ 7.87 (d, J=7.2 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 6.54 (dd, J=2.4, 7.2 Hz, 1H), 1.60 (s, 6H). ES-LCMS m/z 206.1 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 2
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 3
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 4
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 5
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 6
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.